molecular formula C21H18N2O3S2 B10763886 (11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

Cat. No.: B10763886
M. Wt: 410.5 g/mol
InChI Key: YXLLQNMKIDBOGH-NDEPHWFRSA-N
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Description

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a thiophene ring and a benzothiazepine core in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzothiazepine precursor under controlled conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzothiazepine core can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce benzothiazepine alcohols.

Scientific Research Applications

Chemistry

In chemistry, (11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzothiazepine core, which is known for its biological activity, suggests that it may interact with various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Compounds with similar structures have been studied as potential drugs for treating various diseases, including cardiovascular disorders and neurological conditions.

Industry

In industry, this compound may be used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique chemical properties make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazepine core is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The thiophene ring may also contribute to its activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazepines and thiophene derivatives, such as:

  • Diltiazem: A benzothiazepine used as a calcium channel blocker for treating hypertension and angina.
  • Thiophene-2-carboxamide: A thiophene derivative with potential antimicrobial activity.

Uniqueness

What sets (11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide apart is its unique combination of a benzothiazepine core and a thiophene ring. This structural feature may confer distinct chemical and biological properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C21H18N2O3S2/c1-23-17-13-14(20(24)22-11-10-15-5-4-12-27-15)8-9-19(17)28(26)18-7-3-2-6-16(18)21(23)25/h2-9,12-13H,10-11H2,1H3,(H,22,24)/t28-/m0/s1

InChI Key

YXLLQNMKIDBOGH-NDEPHWFRSA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NCCC3=CC=CS3)[S@@](=O)C4=CC=CC=C4C1=O

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NCCC3=CC=CS3)S(=O)C4=CC=CC=C4C1=O

Origin of Product

United States

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